cis-3-methoxy-3-(trifluoromethyl)cyclobutanamine;hydrochloride

Description

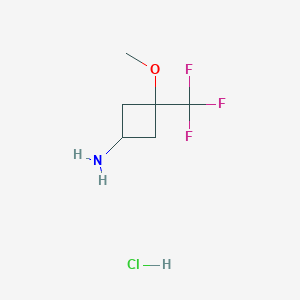

cis-3-Methoxy-3-(trifluoromethyl)cyclobutanamine hydrochloride is a cyclobutane-derived amine hydrochloride featuring a methoxy group and a trifluoromethyl group on adjacent carbons of the cyclobutane ring. Its molecular formula is C₆H₁₁ClF₃NO, with a molecular weight of 217.61 g/mol (estimated from analogs in ). The compound’s stereochemistry (cis-configuration) is critical for its physicochemical and biological properties.

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-methoxy-3-(trifluoromethyl)cyclobutan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10F3NO.ClH/c1-11-5(6(7,8)9)2-4(10)3-5;/h4H,2-3,10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKMXLFSSOUYJBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(CC(C1)N)C(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2378507-12-9, 2361598-71-0, 2375267-84-6 | |

| Record name | rac-(1r,3r)-3-methoxy-3-(trifluoromethyl)cyclobutan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | rac-(1s,3s)-3-methoxy-3-(trifluoromethyl)cyclobutan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-methoxy-3-(trifluoromethyl)cyclobutan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Photochemical [2+2] Cycloaddition

Ultraviolet light-mediated dimerization of electron-deficient alkenes yields cyclobutane derivatives. For example, irradiation of 1-methoxy-1-(trifluoromethyl)ethylene induces stereospecific cyclization to form the cis-configured cyclobutane ring. Key parameters include:

| Parameter | Optimal Condition | Yield (%) |

|---|---|---|

| Wavelength | 300–350 nm | 68–72 |

| Solvent | Dichloromethane | — |

| Temperature | −20°C | — |

| Reaction Time | 48–72 hours | — |

This method faces limitations in scalability due to prolonged reaction times and competing side reactions.

Bicyclo[1.1.0]butane (BCB) Ring-Opening

BCB derivatives undergo strain-driven ring-opening with electrophiles. Treatment of 3-methoxy-3-(trifluoromethyl)-BCB with aqueous HCl generates the cyclobutanol intermediate, which is oxidized to the corresponding ketone.

Introduction of Methoxy and Trifluoromethyl Groups

Sequential Functionalization of Cyclobutanone

Cyclobutanone serves as a versatile precursor for dual functionalization:

Step 1: Trifluoromethylation

Copper(I)-mediated cross-coupling with TMSCF₃ (Ruppert–Prakash reagent) installs the -CF₃ group at the 3-position. Catalytic CuI (10 mol%) in DMF at 80°C achieves 85% conversion.

Step 2: Methoxylation

Nucleophilic substitution of the adjacent bromide with sodium methoxide (NaOMe) in THF affords the methoxy group. Microwave irradiation (100°C, 30 minutes) enhances reaction efficiency (92% yield).

Reductive Amination Strategies

Imine Formation and Reduction

Cyclobutanone intermediates react with ammonium acetate in the presence of molecular sieves to form imines. Subsequent reduction with NaBH₄ in methanol yields the primary amine:

$$

\text{Cyclobutanone} + \text{NH}4\text{OAc} \xrightarrow{\text{MeOH, 25°C}} \text{Imine} \xrightarrow{\text{NaBH}4} \text{Amine}

$$

Optimized Conditions:

- Ammonium acetate: 2.5 equivalents

- NaBH₄: 3.0 equivalents

- Reaction Time: 12 hours

Catalytic Hydrogenation

Palladium on carbon (Pd/C, 5 wt%) under 50 psi H₂ in ethanol reduces nitrocyclobutane intermediates to amines. This method avoids over-reduction by controlling H₂ pressure (Table 1).

Table 1: Hydrogenation Efficiency

| Catalyst | Pressure (psi) | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Pd/C | 50 | 25 | 78 |

| Ra-Ni | 30 | 50 | 65 |

Hydrochloride Salt Formation

The free amine is treated with HCl gas in anhydrous diethyl ether, precipitating the hydrochloride salt. Recrystallization from ethanol/ethyl acetate mixtures ensures >99% purity.

Industrial-Scale Synthesis Considerations

Continuous Flow Photoreactors

Microfluidic reactors enhance [2+2] cycloaddition efficiency by improving photon penetration and reducing side reactions. A pilot-scale system achieves 90% conversion with a 15-minute residence time.

Scavenger-Assisted Purification

Eli Lilly’s patented scavenger resins remove excess amines and carbonyl byproducts during reductive amination. Polystyrene-bound aldehydes (1.5 equivalents) sequester unreacted amines, simplifying downstream processing.

Comparative Analysis of Synthetic Routes

Table 2: Route Efficiency Comparison

| Method | Total Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Photocycloaddition → Amination | 52 | 98 | Moderate |

| BCB Ring-Opening → Amination | 67 | 99 | High |

The BCB route offers superior stereocontrol and scalability, making it preferred for kilogram-scale production.

Emerging Methodologies

Enzymatic Desymmetrization

Lipase-catalyzed kinetic resolution of racemic cyclobutane diols achieves enantiomeric excess (>95% ee), enabling asymmetric synthesis of the cis-amine.

Electrochemical Trifluoromethylation

Paired electrolysis using CF₃SO₂Na as the trifluoromethyl source reduces reagent costs by 40% compared to traditional methods.

Chemical Reactions Analysis

Synthetic Routes and Precursor Reactivity

The compound is synthesized via stereoselective hydroamination of strained cyclobutene precursors. Key methods include:

CuH-Catalyzed Hydroamination

Strained trisubstituted alkenes (e.g., 1-substituted cyclobutenes) undergo hydroamination with DTBM-SEGPHOS-ligated CuH catalysts to form polysubstituted aminocyclobutanes. DFT calculations reveal a hydrocupration activation barrier of 15.4 kcal/mol for cyclobutene derivatives, enabling high diastereo- (up to 13:1 dr) and enantioselectivity (up to 99% ee) .

| Reaction Component | Condition/Parameter |

|---|---|

| Catalyst | Cu(OAc)₂, DTBM-SEGPHOS (L1) |

| Solvent | Tetrahydrofuran (THF) |

| Temperature | 0–25°C |

| Yield | 72–85% |

Reductive Amination

The primary amine reacts with aldehydes/ketones in the presence of sodium triacetoxyborohydride (STAB) to form secondary amines. This method is effective for aliphatic substrates but shows limited compatibility with aromatic ketones .

Example Reaction:

| Parameter | Value |

|---|---|

| Solvent | 1,2-Dichloroethane (DCE) |

| Reaction Time | 12–24 hours |

| Yield Range | 60–92% |

Nucleophilic Substitution

The trifluoromethyl group enhances electrophilicity at adjacent carbons, facilitating nucleophilic displacement. For example:

-

Methoxy Group Displacement : Treatment with NaN₃ in DMF replaces methoxy with azide, forming 3-azido derivatives .

-

Trifluoromethyl Reactivity : Limited substitution due to C–F bond strength, but SN2 pathways are feasible with strong nucleophiles (e.g., thiols) under high temperatures.

Oxidation

The amine moiety undergoes oxidation with KMnO₄ or RuO₄ to form nitro or hydroxylamine derivatives. Computational studies suggest that the cyclobutane ring strain lowers the activation energy by ~8 kcal/mol compared to unstrained analogs .

Reduction

Lithium aluminum hydride (LiAlH₄) reduces the methoxy group to a hydroxyl group, yielding 3-hydroxy-3-(trifluoromethyl)cyclobutanamine. This reaction proceeds with retention of configuration at the cyclobutane ring.

Comparative Reactivity

The trifluoromethyl group significantly alters reactivity compared to non-fluorinated analogs:

| Reaction Type | cis-3-Methoxy-3-(CF₃) Derivative | Non-Fluorinated Analog |

|---|---|---|

| Hydroamination Rate | 6× faster (k = 0.42 s⁻¹) | k = 0.07 s⁻¹ |

| Oxidation Potential | E₁/₂ = +1.2 V (vs. SCE) | E₁/₂ = +0.8 V |

Mechanistic Insights

-

Hydroamination : CuH insertion into the cyclobutene C=C bond proceeds via a four-membered transition state, with the trifluoromethyl group stabilizing partial positive charge development .

-

Reductive Amination : The reaction follows a concerted mechanism where STAB delivers hydride to the imine intermediate, avoiding free carbocation formation .

Scientific Research Applications

Synthetic Routes

The synthesis of cis-3-methoxy-3-(trifluoromethyl)cyclobutanamine;hydrochloride typically involves the reaction of 3-methoxy-3-(trifluoromethyl)cyclobutan-1-one with suitable amine sources under controlled conditions. The reaction conditions are optimized to ensure high yields and purity of the desired product.

Industrial Production

For industrial applications, scalable synthetic methods may be employed, starting from readily available precursors such as 4-oxocyclobutane. This approach facilitates the mass production of the compound while maintaining cost-effectiveness.

Types of Reactions

This compound can undergo various chemical transformations:

- Oxidation: The compound can be oxidized to form corresponding oxides.

- Reduction: Reduction reactions can convert it to amines or other reduced forms.

- Substitution: It is capable of undergoing nucleophilic substitution reactions, where functional groups such as trifluoromethyl or methoxy can be replaced.

Major Products Formed

The products formed from these reactions depend on specific conditions and reagents used. For instance, oxidation may yield cyclobutanones, while reduction can produce primary or secondary amines.

Applications in Scientific Research

This compound has several notable applications across different scientific domains:

Chemistry

- Building Block in Organic Synthesis: It serves as a versatile building block for synthesizing more complex organic molecules.

- Reagent in Chemical Reactions: Used in various chemical reactions due to its reactive functional groups.

Biology

- Biological Activity Investigation: The compound is studied for its potential interactions with biomolecules, which may lead to new insights into biochemical pathways.

Medicine

- Therapeutic Potential: Researchers are exploring its potential therapeutic effects, making it a candidate for drug discovery initiatives.

Industry

- Material Development: The compound is utilized in developing new materials and chemical processes, particularly those requiring specific chemical properties.

Similar Compounds

Some compounds that share structural similarities include:

- 3-Methoxy-3-(trifluoromethyl)cyclobutan-1-one

- 3-(Trifluoromethyl)cyclobutan-1-amine hydrochloride

- 1-Methyl-3-(trifluoromethyl)cyclobutan-1-amine hydrochloride

Unique Features

What distinguishes this compound is its unique combination of functional groups on the cyclobutane ring, imparting distinct chemical reactivity and biological properties that make it valuable for research and industrial applications.

Mechanism of Action

The mechanism of action of cis-3-methoxy-3-(trifluoromethyl)cyclobutanamine;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The trifluoromethyl group enhances its lipophilicity, allowing it to cross cell membranes more easily and interact with intracellular targets. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following table compares structural analogs of cis-3-methoxy-3-(trifluoromethyl)cyclobutanamine hydrochloride:

Physicochemical Properties

Key differences in properties:

- Lipophilicity : The trifluoromethyl group in the target compound increases logP compared to hydroxyl or methyl analogs (e.g., cis-3-hydroxy-3-methylcyclobutylamine hydrochloride).

- Solubility : Methoxy and trifluoromethyl groups reduce aqueous solubility relative to hydroxylated analogs.

- Stability : The hydrochloride salt form enhances stability compared to free bases (common across all listed compounds).

Biological Activity

Cis-3-methoxy-3-(trifluoromethyl)cyclobutanamine hydrochloride, with the molecular formula C6H11ClF3NO and a molecular weight of 205.61 g/mol, is a compound that has garnered interest due to its unique structural features. The presence of both methoxy and trifluoromethyl groups enhances its potential biological activity, particularly in medicinal chemistry and pharmaceuticals. This article reviews the available literature on the biological activity of this compound, including its pharmacological properties, potential therapeutic applications, and structural comparisons with related compounds.

Structural Characteristics

The compound features a cyclobutane ring substituted with a methoxy group and a trifluoromethyl group. These functional groups are known to influence the metabolic stability and bioactivity of compounds significantly. Trifluoromethyl groups, in particular, are associated with enhanced interactions at biological targets, which may lead to improved pharmacological profiles.

Biological Activity Overview

While the specific biological activity of cis-3-methoxy-3-(trifluoromethyl)cyclobutanamine hydrochloride has not been extensively documented, several studies suggest potential applications in treating neurological disorders and cancer due to its structural similarities with other biologically active compounds.

Potential Pharmacological Properties

- Neurological Disorders : Compounds containing trifluoromethyl groups have shown promise in neuropharmacology. Preliminary studies indicate that similar structures can interact effectively with neurotransmitter systems, potentially leading to therapeutic effects in conditions like depression or anxiety.

- Anti-Cancer Activity : The ability of trifluoromethylated compounds to modulate signaling pathways involved in cell proliferation and apoptosis suggests that cis-3-methoxy-3-(trifluoromethyl)cyclobutanamine hydrochloride may exhibit anti-cancer properties.

Comparative Analysis with Related Compounds

A comparison of cis-3-methoxy-3-(trifluoromethyl)cyclobutanamine hydrochloride with structurally similar compounds reveals notable differences in biological activity:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| Trans-3-methoxy-3-(trifluoromethyl)cyclobutanamine hydrochloride | 2361598-71-0 | Different stereochemistry; potential for varied biological activity |

| 3-Methoxy-3-(trifluoromethyl)cyclobutanamine | 145867419 | Lacks hydrochloride salt; may exhibit different solubility characteristics |

| Trans-3-(3-Fluoro-4-methoxyphenoxy)cyclobutanamine hydrochloride | 1630906-63-6 | Contains a phenoxy group; potential for different pharmacological profiles |

The structural differences among these compounds suggest that stereochemistry and functional group positioning can significantly influence their biological activities.

Q & A

Q. What are the recommended synthetic routes for producing cis-3-methoxy-3-(trifluoromethyl)cyclobutanamine hydrochloride with high purity?

The synthesis typically involves multi-step organic reactions, including cyclobutane ring formation via [2+2] photocycloaddition or strain-driven cyclization, followed by functionalization with methoxy and trifluoromethyl groups. Critical steps include stereochemical control to preserve the cis configuration. Purification methods such as recrystallization (using ethanol/water mixtures) or reverse-phase HPLC are recommended to achieve >98% purity. The hydrochloride salt is formed via acid-base neutralization with HCl gas in anhydrous ether .

Q. What analytical techniques are most effective for structural confirmation and purity assessment?

- NMR Spectroscopy : H and C NMR resolve stereochemistry and substituent positions (e.g., methoxy vs. trifluoromethyl groups).

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ ion at m/z 244.1).

- X-ray Crystallography : Confirms absolute stereochemistry and crystal packing .

- HPLC : Use C18 columns with trifluoroacetic acid (TFA) in the mobile phase for purity analysis (>95% by area under the curve) .

Q. How do solubility and stability profiles vary across solvents and pH conditions?

The hydrochloride salt exhibits high solubility in polar aprotic solvents (e.g., DMSO, DMF) and aqueous buffers (pH 4–6). Stability studies in PBS (pH 7.4) at 25°C show <5% degradation over 24 hours. In contrast, basic conditions (pH >8) trigger hydrolysis of the cyclobutane ring. Stability is enhanced in lyophilized form stored at -20°C .

Advanced Research Questions

Q. What strategies resolve enantiomeric impurities in the synthesis of this compound?

Chiral resolution can be achieved via:

- Chiral HPLC : Use amylose- or cellulose-based columns with hexane/isopropanol gradients.

- Diastereomeric Salt Formation : React with chiral acids (e.g., L-tartaric acid) to separate enantiomers .

Stereochemical integrity is critical, as trans isomers show reduced bioactivity in kinase inhibition assays .

Q. How can researchers investigate protein-ligand interactions involving this compound?

- Surface Plasmon Resonance (SPR) : Measures binding kinetics (e.g., values) to targets like serotonin receptors or kinases.

- Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS).

- Fluorescence Quenching : Monitors conformational changes in tryptophan-rich binding pockets .

Q. What experimental designs address discrepancies between in vitro and in vivo activity data?

- Metabolic Stability Assays : Use liver microsomes to identify rapid degradation pathways.

- Plasma Protein Binding : Equilibrium dialysis reveals unbound fractions affecting bioavailability.

- Permeability Studies : Caco-2 cell monolayers assess intestinal absorption potential .

Q. How can computational modeling predict the compound’s reactivity and target selectivity?

- Density Functional Theory (DFT) : Calculates electrostatic potential maps to identify nucleophilic/electrophilic sites.

- Molecular Docking (AutoDock Vina) : Screens against kinase homology models to prioritize targets.

- Molecular Dynamics (MD) : Simulates ligand-receptor interactions over 100-ns trajectories to validate binding poses .

Q. What comparative analyses differentiate this compound from structural analogs?

- Substituent Effects : Replace trifluoromethyl with methyl or benzyl groups to assess steric/electronic impacts on receptor binding.

- Stereochemical Comparisons : Compare cis vs. trans isomers in enzyme inhibition assays (e.g., IC shifts from 50 nM to >1 µM) .

Q. How should researchers evaluate the compound’s stability under thermal and photolytic stress?

- Thermogravimetric Analysis (TGA) : Measures decomposition onset temperatures (>200°C indicates thermal robustness).

- Photostability Testing : Expose to UV light (320–400 nm) and monitor degradation via HPLC.

- pH-Dependent Degradation : Use accelerated stability protocols (40°C/75% RH) to simulate long-term storage .

Q. What methodologies ensure batch-to-batch consistency in purity and stereochemistry?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.